molecular formula C17H19N3O5 B14956187 methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate

methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate

Cat. No.: B14956187
M. Wt: 345.3 g/mol
InChI Key: BQTFVZGEMFWVHP-UHFFFAOYSA-N
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Description

Methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyridazinone ring, a methoxyphenyl group, and a propanoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the condensation of appropriate hydrazine derivatives with diketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the final esterification step involves the reaction with propanoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydropyridazines, and various substituted esters or amides, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the pyridazinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
  • Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
  • Methyl 3-(4-methoxyphenyl)propionate

Uniqueness

Methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is unique due to its combination of a pyridazinone ring and a methoxyphenyl group, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 3-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate

InChI

InChI=1S/C17H19N3O5/c1-24-13-5-3-12(4-6-13)14-7-8-16(22)20(19-14)11-15(21)18-10-9-17(23)25-2/h3-8H,9-11H2,1-2H3,(H,18,21)

InChI Key

BQTFVZGEMFWVHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC

Origin of Product

United States

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